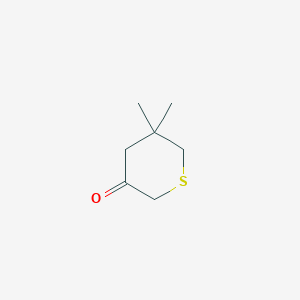

Dihydro-5,5-dimethylthiopyran-3(4H)-one

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

Dihydro-5,5-dimethylthiopyran-3(4H)-one is systematically named 5,5-dimethylthian-3-one according to IUPAC guidelines. This nomenclature reflects its saturated six-membered thiopyran ring (thiane backbone), ketone functional group at position 3, and two methyl substituents at position 5. The term "dihydro" indicates partial saturation, specifically at the 3,4-positions, reducing the thiopyran ring to a thiane system.

Isomeric considerations arise from the positional variability of double bonds in thiopyran derivatives. For example, 2H-thiopyran and 4H-thiopyran isomers differ in the location of unsaturation. However, in this compound, the saturation at positions 3 and 4 eliminates such isomerism, rendering the compound a single conformational entity. Substitution patterns (e.g., methyl groups at position 5) further distinguish it from analogs like 2,2-dimethyltetrahydro-4H-thiopyran-4-one.

Molecular Geometry and Conformational Analysis

The molecular formula C₇H₁₂OS (molecular weight: 144.24 g/mol) defines a bicyclic structure with a partially saturated thiopyran ring. Key geometric features include:

- A thiopyran ring in a chair-like conformation due to saturation at positions 3 and 4.

- Methyl groups at position 5 inducing steric effects, stabilizing the chair conformation.

- A ketone group at position 3, contributing to planar sp² hybridization at the carbonyl carbon.

Conformational analysis reveals that the thiopyran ring adopts a twisted-boat conformation in solution, as observed in related sulfur-containing heterocycles. This distortion minimizes steric clashes between the methyl groups and the carbonyl oxygen. Computational studies suggest an energy barrier of ~5 kcal/mol for ring inversion, comparable to cyclohexane derivatives.

Table 1: Key Bond Lengths and Angles

| Parameter | Value (Å or °) |

|---|---|

| C–S bond length | 1.81–1.83 Å |

| C=O bond length | 1.22 Å |

| C–C (methyl) | 1.54 Å |

| Ring puckering angle | 12.5° |

Comparative Analysis with Related Thiopyran Derivatives

This compound exhibits distinct properties compared to other thiopyran derivatives:

Thiopyran vs. Dihydrothiopyran :

Oxygen Analog Comparison :

Substituted Derivatives :

X-ray Crystallographic Characterization Studies

X-ray diffraction studies of related thiopyran derivatives provide insights into the structural attributes of this compound:

- Unit Cell Parameters :

Monoclinic systems (e.g., P2₁/n) are common, with cell dimensions approximating a = 13.07 Å, b = 10.46 Å, c = 13.36 Å, and β = 90.58°. - Hydrogen Bonding :

Intramolecular O–H⋯O interactions stabilize the ketone group, as seen in analogs like brasixanthone B. - Packing Arrangements :

Molecules align in layers via van der Waals interactions, with methyl groups occupying axial positions to minimize steric strain.

Table 2: Crystallographic Data for Analogous Compounds

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Density (g/cm³) | 1.377 |

| R-factor | 0.063 |

| Interplanar spacing (Å) | 3.319 |

Properties

IUPAC Name |

5,5-dimethylthian-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OS/c1-7(2)3-6(8)4-9-5-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNFKMFAIBWJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CSC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731546 | |

| Record name | 5,5-Dimethylthian-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18615-62-8 | |

| Record name | 5,5-Dimethylthian-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-5,5-dimethylthiopyran-3(4H)-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,5-diketone, in the presence of a sulfur source. The reaction typically requires acidic or basic conditions to facilitate the cyclization process. For example, the reaction of 2,2-dimethyl-1,3-dithiane with an appropriate electrophile can yield the desired thiopyran compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Dihydro-5,5-dimethylthiopyran-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction of the ketone group can yield the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the ketone group.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

Applications in Organic Synthesis

- Thionating Agent : Dihydro-5,5-dimethylthiopyran-3(4H)-one is utilized as a thionating agent in the synthesis of various organic compounds. Its ability to introduce sulfur into organic frameworks makes it valuable for creating thioethers and thioesters, which are important intermediates in organic synthesis .

- Diels-Alder Reactions : This compound has been employed in Diels-Alder reactions to form cycloadducts. For instance, it reacts with dienophiles such as cyclopentadiene to yield stable adducts, demonstrating its utility in constructing complex molecular architectures .

- Synthesis of Thioamides : The compound has been shown to facilitate the synthesis of thioamides when reacted with amides under specific conditions. This application is critical in medicinal chemistry for developing compounds with biological activity .

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that derivatives of this compound exhibit promising anticancer properties. Studies have focused on its potential to inhibit tumor growth and induce apoptosis in cancer cells, making it a candidate for further pharmacological investigation .

- Kinase Inhibition : The compound has been explored for its ability to act as a kinase inhibitor. Kinases are critical targets in cancer therapy, and compounds that can selectively inhibit their activity are of great interest in drug development .

- Therapeutic Agents : Various derivatives of this compound have been investigated for their therapeutic potential against diseases such as Crohn's disease and systemic lupus erythematosus. The structural modifications of this compound can lead to enhanced efficacy and reduced side effects compared to existing treatments .

Case Studies

Mechanism of Action

The mechanism of action of dihydro-5,5-dimethylthiopyran-3(4H)-one depends on its specific application. In chemical reactions, the sulfur atom in the thiopyran ring can act as a nucleophile or an electrophile, depending on the reaction conditions. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its sulfur-containing functional groups.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds for Comparison :

- Tetrahydrothiopyran-4-one: A saturated thiopyranone lacking methyl substituents.

- Dihydro-2H-thiopyran-3(4H)-one : A positional isomer with the ketone at the 3-position but differing in ring substitution.

- Coumarin-3-yl derivatives : Oxygen-containing lactones (e.g., compounds 4i and 4j in ) with conjugated aromatic systems.

- Pyrrolo-pyridazine derivatives : Nitrogen-rich fused heterocycles (e.g., Reference Examples 5 and 50 in ).

Structural Differences :

- Substituent Effects : The dimethyl groups in Dihydro-5,5-dimethylthiopyran-3(4H)-one introduce steric hindrance, reducing accessibility to the carbonyl group compared to unsubstituted analogs like tetrahydrothiopyran-4-one.

- Heteroatom Influence : Sulfur’s lower electronegativity compared to oxygen (in coumarins) alters electron distribution, affecting acidity, redox behavior, and nucleophilic reactivity .

- Aromaticity: Unlike coumarins, thiopyranones are non-aromatic, leading to distinct reactivity in cycloadditions and electrophilic substitutions.

Physical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|

| This compound | 85–88 (est.) | 240–245 (est.) | Moderate in DMSO, CHCl₃ |

| Tetrahydrothiopyran-4-one | 62–64 | 210–215 | High in THF, Acetone |

| Coumarin-3-yl derivatives (e.g., 4i) | 160–162 | N/A | Low in H₂O, High in DMF |

Notes:

- The dimethyl substituents in the target compound increase melting/boiling points relative to unsubstituted thiopyranones due to enhanced van der Waals interactions.

- Coumarin derivatives exhibit higher melting points due to extended conjugation and crystallinity .

Key Reactions :

- Nucleophilic Additions : The ketone in this compound undergoes Grignard and hydride reductions, albeit slower than in tetrahydrothiopyran-4-one due to steric effects.

- Cyclizations : Used to synthesize fused heterocycles, similar to coumarin-derived pyrimidines (e.g., compound 4i in ) .

- Cross-Coupling : Compatible with Suzuki-Miyaura reactions, unlike pyrrolo-pyridazines in , which require specialized catalysts for C–N bond formation.

Comparative Stability :

Biological Activity

Dihydro-5,5-dimethylthiopyran-3(4H)-one is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their diverse biological activities. The synthesis typically involves multi-step organic reactions that yield high purity and yield. The compound's structure features a thiopyran ring, which is significant for its reactivity and biological interactions.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit notable antioxidant properties. For instance, derivatives of related thiopyran compounds have shown significant free radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems. In a study evaluating various compounds, those with similar structural features demonstrated up to 85% free radical scavenging activity at concentrations as low as 3 ppm .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar frameworks have been evaluated against different cancer cell lines. For example, certain derivatives exhibited cytotoxic effects against U-87 and MDA-MB-231 cell lines, with IC50 values indicating effective inhibition of cell proliferation . These findings suggest that this compound may possess similar anticancer properties.

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. Compounds within this class have shown efficacy against various bacterial strains. For instance, studies reported that certain derivatives inhibited the growth of Gram-positive cocci effectively . This antimicrobial potential is critical for developing new therapeutic agents against resistant bacterial strains.

Case Study 1: Antioxidant Efficacy

In a comparative study assessing the antioxidant capacity of various thiopyran derivatives, this compound was included among the tested compounds. Results indicated that it exhibited significant DPPH radical scavenging activity, comparable to established antioxidants like ascorbic acid .

Case Study 2: Cytotoxicity in Cancer Research

A detailed investigation into the cytotoxic effects of this compound on cancer cell lines revealed promising results. The compound was tested against several cancer types, showing selective toxicity towards malignant cells while sparing normal cells at lower concentrations. This selectivity is essential for minimizing side effects in therapeutic applications .

Summary of Biological Activities

Q & A

Q. Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or LC-MS to optimize yields .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

A combination of techniques ensures accurate structural elucidation:

- NMR Spectroscopy :

- 1H NMR : Identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, thiopyranone ring protons at δ 2.5–3.5 ppm) .

- 13C NMR : Confirms carbonyl (δ 190–210 ppm) and quaternary carbons.

- 2D Experiments (HSQC, HMBC) : Resolves connectivity, especially for overlapping signals in the thiopyranone ring .

- Mass Spectrometry (EI or LC-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 144.17 for the furanone analog) .

- IR Spectroscopy : Detects carbonyl stretches (~1700 cm⁻¹) and sulfur-related vibrations (C-S at ~600 cm⁻¹) .

Q. Table 1: Representative NMR Data from Analogous Compounds

| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment | Source |

|---|---|---|---|

| CH3 (gem-dimethyl) | 1.3–1.5 (1H NMR) | Methyl groups | |

| C=O (thiopyranone) | ~195 (13C NMR) | Carbonyl carbon |

Advanced: How can conflicting NMR data for this compound be resolved?

Methodological Answer:

Data discrepancies often arise from solvent effects, tautomerism, or impurities. To address this:

- Solvent Standardization : Compare spectra acquired in the same solvent (e.g., DMSO-d6 vs. CDCl3) to isolate solvent-induced shifts .

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) by analyzing signal coalescence at elevated temperatures .

- Spectral Simulation : Use computational tools (e.g., DFT-based prediction) to validate experimental shifts and assign ambiguous signals .

Example : A 1H NMR singlet at δ 1.5 ppm may split in D2O due to exchange with labile protons, suggesting the presence of acidic hydrogens .

Advanced: How to design experiments to evaluate its reactivity in heterocyclic synthesis?

Methodological Answer:

- Step 1: Screening Reactions

Test nucleophilic additions (e.g., Grignard reagents) or electrophilic substitutions (e.g., halogenation) to identify reactive sites . - Step 2: Mechanistic Probes

Use kinetic studies (e.g., UV-Vis monitoring) or isotopic labeling (e.g., 13C-enriched carbonyl) to track reaction pathways . - Step 3: Product Characterization

Isolate intermediates via column chromatography and characterize using XRD (for crystals) or high-resolution MS .

Case Study : Thiopyranone derivatives undergo Diels-Alder reactions with dienes to form bicyclic systems, confirmed by NOESY correlations in the product .

Basic: What stability considerations are critical for handling this compound?

Methodological Answer:

- Storage : Keep under inert atmosphere (N2/Ar) at –20°C to prevent oxidation of the thiopyranone ring .

- pH Sensitivity : Avoid strongly basic conditions (>pH 9), which may hydrolyze the lactone-like structure. Test stability via accelerated degradation studies (e.g., 40°C/75% RH for 1 week) .

Advanced: How to computationally predict its biological activity or reactivity?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., acetylcholinesterase for neuroactivity screening) .

- DFT Calculations : Predict electrophilic sites via Fukui indices or HOMO-LUMO gaps. For example, the thiopyranone carbonyl is a likely site for nucleophilic attack .

- Database Mining : Cross-reference PubChem bioassay data (e.g., AChE inhibition IC50 values) to prioritize experimental validation .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences. Monitor purity via melting point analysis .

- Chromatography : Employ silica gel columns with ethyl acetate/hexane gradients. Detect impurities using LC-MS with a C18 column .

Advanced: How does sulfur substitution in the thiopyranone ring influence reactivity compared to oxypyran analogs?

Methodological Answer:

- Electronic Effects : Sulfur’s lower electronegativity enhances electron density at the carbonyl, increasing susceptibility to nucleophilic attack. Compare reaction rates with oxypyranones in SN2 conditions .

- Biological Implications : Sulfur-containing analogs may exhibit improved membrane permeability or metal-binding affinity (e.g., chelating Zn²+ in enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.